molecular formula C19H16N6O4 B2819583 N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide CAS No. 1396881-77-8

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

Cat. No. B2819583
CAS RN: 1396881-77-8
M. Wt: 392.375
InChI Key: VWELTQPGAYPQOA-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Synthesis Analysis

A new series of benzofuran derivatives have been synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature . The reaction was further characterized by Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), elemental analysis and mass spectroscopy studies .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the compound , is complex and unique . They are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . The solvent used in the reaction has a great influence on the obtained product .

Scientific Research Applications

Synthesis and Characterization

Research on benzofuran derivatives, such as those involved in the synthesis and characterization of novel series of compounds, highlights the chemical interest in benzofuran moieties. For instance, the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrates the versatility and reactivity of benzofuran compounds in creating potentially bioactive molecules (Idrees et al., 2020).

Biological Activities

Benzofuran derivatives are also explored for their antimicrobial properties. For example, the antimicrobial screening of novel series of benzofuran-integrated compounds reveals the potential of these molecules in developing new antimicrobial agents (Idrees et al., 2019). Additionally, compounds with tetrazole and benzofuran moieties have been synthesized and evaluated for their biological activities, indicating the broad interest in these structures for drug discovery and development (Siddiqui et al., 2013).

Anticancer Evaluation

The design and synthesis of benzofuran derivatives for anticancer evaluation are areas of significant interest. Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides shows the exploration of benzofuran compounds in developing new anticancer drugs (Ravinaik et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

properties

IUPAC Name

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-20-17(26)11-24-19(28)25(23-22-24)14-8-6-13(7-9-14)21-18(27)16-10-12-4-2-3-5-15(12)29-16/h2-10H,11H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWELTQPGAYPQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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